- Versatile synthesis of benzopyrans via ortho-Claisen rearrangement of allyl ethers., Tetrahedron Letters, 1992, 33(26), 3795-6

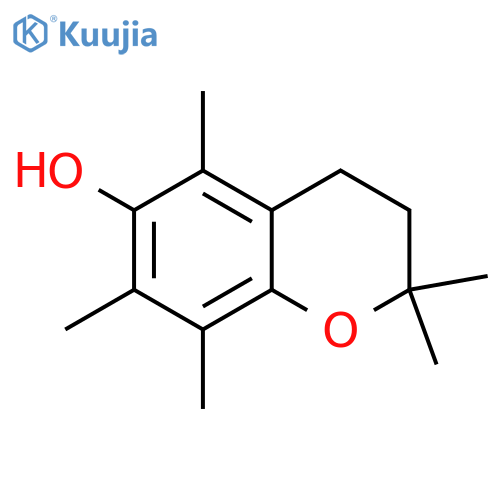

Cas no 950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol)

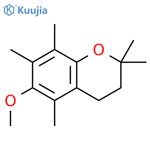

950-99-2 structure

اسم المنتج:2,2,5,7,8-Pentamethyl-6-Chromanol

كاس عدد:950-99-2

وسط:C14H20O2

ميغاواط:220.307404518127

MDL:MFCD00210347

CID:805280

PubChem ID:24866935

2,2,5,7,8-Pentamethyl-6-Chromanol الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl-

- 2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol

- 2,2,5,7,8-Pentamethyl-6-chromanol

- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,5,7,8-(RG)

- 2,2,5,7,8-Pentamethyl-1-hydroxychroman

- 2,2,5,7,8-Pentamethyl-6-hydroxychroman

- 2,2,5,7,8-pentamethyl-6-hydroxy-chromane

- 2,2,5,7,8-pentamethylchroman-6-ol

- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,2,5,7,8-pentamethyl

- 6-Hydroxy-2,2,5,7,8-pentamethylchroman

- Chroman C1

- Chromane C1

- PMHCR

- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol (ACI)

- 6-Chromanol, 2,2,5,7,8-pentamethyl- (6CI, 7CI, 8CI)

- APC 100

- Chromanol

- NSC 226236

- PMC

- TMC 5

- α-C-1-Chromanol

- NS00068192

- SB18766

- 2,2,5,7,8-Pentamethyl-6-chromanol #

- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-chromen-6-ol

- DTXSID70241721

- 2,2,5,7,8-Pentamethyl-6-chromanol, 8CI

- 2,2,5,7,8-Pentamethyl-6-chromanol, 97%

- InChI=1/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H

- PENTAMETHYL-6-HYDROXYCHROMAN, 2,2,2,5,7,8-

- 2,2,5,7,8-PENTAMETHYL-6-HYDROXY CHROMAN

- 2,2,5,7,8-Pentamethyl-6-chroman

- CHEMBL37676

- 2,2,5,7,9-PENTAMETHYL-6-CHROMANOL

- 2,2,5,7,8-Pentamethyl-Benz[b]dihydropyran-6-ol

- 950-99-2

- PMHC

- AKOS015912796

- 7G73627R36

- UNII-7G73627R36

- DB13111

- MFCD00210347

- STL512513

- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,7,8-pentamethyl-

- BP-11301

- HY-111024

- G12484

- BRD-K07449869-001-01-5

- NSC-226236

- 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-Benzopyran-6-ol

- 2,2,5,7,8-pentamethylchroman-6-ol.

- 2,2,2,5,7,8-Pentamethyl-6-hydroxychroman

- SCHEMBL633424

- NSC226236

- BBL036639

- APC-100

- PM-6-hydroxychroman

- 10,10,2,6,5-pentamethyl-1-hydroxychroman

- Q27268236

- CS-0033987

- AC-11926

- DB-031296

- Benz[b]dihydropyran-6-ol, 2,2,5,7,8-pentamethyl-

- AS-61610

- 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-ol

- 3,4-Dihydro-6-hydroxy-2,2,5,7,8-pentamethyl-2H-1-benzopyran

- 2,2,5,7,8-Pentamethyl-6-Chromanol

-

- MDL: MFCD00210347

- نواة داخلي: 1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3

- مفتاح Inchi: SEBPXHSZHLFWRL-UHFFFAOYSA-N

- ابتسامات: OC1C(C)=C2C(OC(CC2)(C)C)=C(C)C=1C

حساب السمة

- نوعية دقيقة: 220.14600

- النظائر كتلة واحدة: 220.146

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 16

- تدوير ملزمة العد: 0

- تعقيدات: 262

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 29.5A^2

- تهمة السطحية: 0

- tautomeric العد: 9

- إكسلوغ 3: 3.6

الخصائص التجريبية

- اللون / الشكل: Not determined

- كثيف: 1.034

- نقطة انصهار: 89-91 °C (lit.)

- نقطة الغليان: 344.3°C at 760 mmHg

- نقطة الوميض: 146.1°C

- انكسار: 1.529

- بسا: 29.46000

- لوغب: 3.42100

- الذوبان: Not determined

2,2,5,7,8-Pentamethyl-6-Chromanol أمن المعلومات

-

رمزي:

- إشارة عشوائية:Warning

- وصف الخطر: H315-H319-H335

- تحذير: P261-P305+P351+P338

- رقم نقل البضائع الخطرة:NONH for all modes of transport

- WGK ألمانيا:3

- رمز الفئة الخطرة: 36/37/38

- تعليمات السلامة: S26; S36

-

تحديد البضائع الخطرة:

- ظروف التخزين:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

- مصطلح خطر:R36/37/38

2,2,5,7,8-Pentamethyl-6-Chromanol بيانات الجمارك

- رمز النظام المنسق:2932999099

- بيانات الجمارك:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2,5,7,8-Pentamethyl-6-Chromanol الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR322018-1g |

2,2,5,7,8-Pentamethyl-6-chromanol |

950-99-2 | 95% | 1g |

£57.00 | 2025-02-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-100mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 98% | 100mg |

¥449.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54380-500mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 98% | 500mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14008-5 mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 99.30% | 5mg |

¥287.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 430676-5G |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 5g |

¥625.24 | 2023-12-06 | ||

| ChromaDex Standards | ASB-00016323-100-100mg |

PENTAMETHYL |

950-99-2 | 100mg |

$55.00 | 2024-07-12 | ||

| MedChemExpress | HY-111024-100mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 98.94% | 100mg |

¥500 | 2024-04-15 | |

| TargetMol Chemicals | T14008-500mg |

2,2,5,7,8-Pentamethyl-6-Chromanol |

950-99-2 | 99.3% | 500mg |

¥ 997 | 2024-07-20 | |

| A2B Chem LLC | AD13192-5g |

2,2,5,7,8-Pentamethyl-6-chromanol |

950-99-2 | 97% | 5g |

$125.00 | 2024-07-18 | |

| ChromaDex Standards | ASB-00016326-100-100mg |

PENTAMETHYL |

950-99-2 | 100mg |

$79.00 | 2024-07-12 |

2,2,5,7,8-Pentamethyl-6-Chromanol طريقة الإنتاج

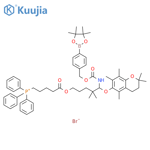

طريقة الإنتاج 1

طريقة الإنتاج 2

رد فعل الشرط

1.1 Solvents: Ethanol , Water ; 15 min, pH 8, 37 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 30 min, pH 8, 37 °C

المراجع

- Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release, Organic & Biomolecular Chemistry, 2012, 10(39), 7980-7985

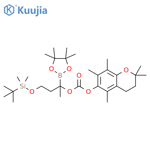

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized

1.2 Reagents: Monosodium phosphate Solvents: Water ; neutralized

المراجع

- Skin care and pharmaceutical compositions comprising chroman derivatives as lipoxygenase inhibitors, United States, , ,

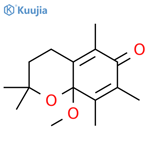

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; -78 °C; -78 °C → 0 °C; 30 min, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

المراجع

- Synthesis of 2,2-dialkyl chromanes by intramolecular Ullmann C-O coupling reaction toward the total synthesis of D-α-tocopherol, Chemical & Pharmaceutical Bulletin, 2018, 66(9), 843-846

طريقة الإنتاج 5

طريقة الإنتاج 6

طريقة الإنتاج 7

رد فعل الشرط

1.1 > 40 °C

المراجع

- Stabilization of ortho-quinone methides by a bis(sulfonium ylide) derived from 2,5-dihydroxy-[1,4]benzoquinone, Tetrahedron Letters, 2008, 49(15), 2442-2445

طريقة الإنتاج 8

طريقة الإنتاج 9

طريقة الإنتاج 10

طريقة الإنتاج 11

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; 90 min, pH 8, rt

المراجع

- Boryl ethers, carbonates, and cyclic acetals as oxidatively-triggered drug delivery vehicles, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Iodine oxidation of α-tocopherol and its model compound in alkaline methanol: unexpected isomerization of the product quinone monoketals, Journal of Organic Chemistry, 1989, 54(8), 1987-90

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Carbamide peroxide Solvents: Acetonitrile-d3 , Water-d2 ; pH 8, 300 K

المراجع

- Alcohol, Aldehyde, and Ketone Liberation and Intracellular Cargo Release through Peroxide-Mediated α-Boryl Ether Fragmentation, Journal of the American Chemical Society, 2016, 138(40), 13353-13360

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: o-Chloranil Catalysts: Molybdenum, di-μ-carbonyltetracarbonylbis(η5-2,4-cyclopentadien-1-yl)di-, (Mo-Mo… Solvents: Chlorobenzene ; 30 min, rt

1.2 1 h, 150 °C

1.2 1 h, 150 °C

المراجع

- Synthesis of Chromans via [3 + 3] Cyclocoupling of Phenols with Allylic Alcohols Using a Mo/o-Chloranil Catalyst System, Organic Letters, 2009, 11(3), 717-720

طريقة الإنتاج 16

رد فعل الشرط

المراجع

- α-Tocopherol-new synthesis and its biosynthetic implications, Chemical Communications (London), 1965, (3), 40-1

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Zinc chloride Solvents: Acetic acid ; 3 h, 100 °C

1.2 100 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C

1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 100 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.4 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 100 °C

1.5 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

المراجع

- Targeted antioxidants, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

طريقة الإنتاج 19

رد فعل الشرط

1.1 Reagents: L-Ascorbic acid Solvents: Hexane ; 20 min, rt

المراجع

- Reduction of 8a-hydroxy-2,2,5,7,8-pentamethyl-6-chromanone, Redox Report, 2002, 7(5), 251-255

2,2,5,7,8-Pentamethyl-6-Chromanol Raw materials

- 3-Methyl-2-buten-1-ol

- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-methoxy-2,2,5,7,8-pentamethyl-

- Phosphonium, [5-[[5-[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)oxy]-4,4-dimethyl-5-[[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]carbonyl]amino]pentyl]oxy]-5-oxopentyl]triphenyl-, bromide (1:1)

- Carbonic acid, 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl ester

- 2H-1-Benzopyran-6(8aH)-one, 3,4-dihydro-8a-hydroxy-2,2,5,7,8-pentamethyl-

- 1,1-Dimethyl-2-propen-1-ol

- 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione

- Trimethylhydroquinone

- 2H-1-Benzopyran, 3,4-dihydro-6-methoxy-2,2,5,7,8-pentamethyl-

- Phosphoric acid, 3-methyl-2-buten-1-yl diphenyl ester

2,2,5,7,8-Pentamethyl-6-Chromanol Preparation Products

2,2,5,7,8-Pentamethyl-6-Chromanol الوثائق ذات الصلة

-

Marina Massaro,Serena Riela,Susanna Guernelli,Filippo Parisi,Giuseppe Lazzara,Andrea Baschieri,Luca Valgimigli,Riccardo Amorati J. Mater. Chem. B 2016 4 2229

-

2. Epoxidation of an α-tocopherol model compound, 2,2,5,7,8-pentamethylchroman-6-ol, with potassium superoxide; X-ray crystal structure of 4a,5;7,8-diepoxy-4a,7,8,8a-tetrahydro-8a-hydroxy-2,2,5,7,8-pentamethylchroman-6(5H)-oneMitsuyoshi Matsuo,Shigenobu Matsumoto,Yoichi Iitaka,Akira Hanaki,Toshihiko Ozawa J. Chem. Soc. Chem. Commun. 1979 105

-

Damiano Tanini,Lucia Panzella,Riccardo Amorati,Antonella Capperucci,Elio Pizzo,Alessandra Napolitano,Stefano Menichetti,Marco d'Ischia Org. Biomol. Chem. 2015 13 5757

-

4. Potassium t-butoxide-catalysed oxygenation of an α-tocopherol model compund 2,2,5,7,8-pentamethylchroman-6-olShigenobu Matsumoto,Mitsuyoshi Matsuo,Yoichi Iitaka J. Chem. Soc. Chem. Commun. 1981 1267

-

Keiko Inami,Ikuo Nakanishi,Mine Morita,Miyuki Furukawa,Kei Ohkubo,Shunichi Fukuzumi,Masataka Mochizuki RSC Adv. 2012 2 12714

950-99-2 (2,2,5,7,8-Pentamethyl-6-Chromanol) منتجات ذات صلة

- 2074-53-5(rel-α-Vitamin E)

- 148-03-8(b-Tocopherol (Racemic Mixture))

- 119-98-2(dl-Tocol)

- 54-28-4(γ-Tocopherol)

- 10191-41-0(DL-alpha-Tocopherol)

- 59-02-9(Vitamin E)

- 16698-35-4(b-Tocopherol)

- 119-13-1(δ-Tocopherol (>90%))

- 1406-18-4(2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol)

- 922385-30-6(N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-1,3-benzothiazole-2-carboxamide)

الموردين الموصى بهم

Henan Dongyan Pharmaceutical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

BIOOKE MICROELECTRONICS CO.,LTD

عضو ذهبي

مورد الصين

مُحْضِر

Hubei Cuiyuan Biotechnology Co.,Ltd

عضو ذهبي

مورد الصين

مُحْضِر

Handan Zechi Trading Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.

عضو ذهبي

مورد الصين

مُحْضِر